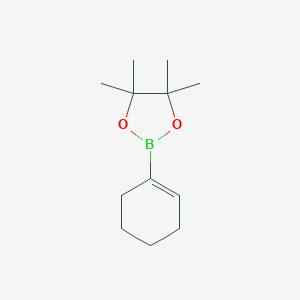

2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

L'ester pinacolique de l'acide 1-cyclohexèneboronique est un composé organique de formule moléculaire C12H21BO2. C'est un dérivé d'ester borique, largement utilisé en synthèse organique, en particulier dans la réaction de couplage de Suzuki-Miyaura. Ce composé est connu pour sa stabilité et sa facilité de manipulation, ce qui en fait un réactif précieux dans diverses transformations chimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'ester pinacolique de l'acide 1-cyclohexèneboronique peut être synthétisé par réaction du cyclohexène avec l'acide borique en présence de pinacol. La réaction implique généralement l'utilisation d'un catalyseur au palladium et d'une base, comme le carbonate de potassium, sous atmosphère inerte. La réaction est réalisée à des températures élevées pour favoriser la formation de l'ester borique .

Méthodes de production industrielle : La production industrielle de l'ester pinacolique de l'acide 1-cyclohexèneboronique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de systèmes catalytiques avancés pour garantir des rendements élevés et la pureté du produit final. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : L'ester pinacolique de l'acide 1-cyclohexèneboronique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former l'acide borique correspondant.

Réduction : Il peut être réduit pour former l'acide cyclohexylboronique.

Substitution : L'ester peut participer à des réactions de substitution, où le groupe ester borique est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le perborate de sodium.

Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénures ou les agents alkylants sont utilisés dans des conditions basiques.

Produits principaux :

Oxydation : Acide cyclohexèneboronique.

Réduction : Acide cyclohexylboronique.

Substitution : Divers dérivés de cyclohexène substitués.

Applications de la recherche scientifique

L'ester pinacolique de l'acide 1-cyclohexèneboronique a de nombreuses applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de l'ester pinacolique de l'acide 1-cyclohexèneboronique implique sa capacité à former des complexes stables avec divers substrats. Dans la réaction de couplage de Suzuki-Miyaura, l'ester borique subit une transmétallation avec un catalyseur au palladium, suivie d'une élimination réductive pour former la liaison carbone-carbone souhaitée. Les cibles moléculaires et les voies impliquées comprennent l'activation de l'ester borique et la formation d'un complexe palladium-bore .

Composés similaires :

Acide cyclohexylboronique : Structure similaire, mais sans le groupe ester pinacolique.

Ester pinacolique de l'acide phénylboronique : Contient un groupe phényle au lieu d'un cycle cyclohexène.

Ester pinacolique de l'acide vinylboronique : Contient un groupe vinyle au lieu d'un cycle cyclohexène.

Unicité : L'ester pinacolique de l'acide 1-cyclohexèneboronique est unique en raison de sa stabilité et de sa facilité de manipulation, ce qui en fait un réactif privilégié dans diverses transformations chimiques. Sa capacité à participer à la réaction de couplage de Suzuki-Miyaura avec une grande efficacité le distingue des autres esters boriques .

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. It serves as a boron source for the formation of carbon-carbon bonds between aryl and vinyl halides:

- Mechanism : The dioxaborolane reacts with a palladium catalyst to facilitate the coupling reaction.

Synthesis of Complex Molecules

The compound is utilized in the synthesis of complex organic molecules due to its ability to introduce functional groups selectively:

- Example : It can be used to synthesize various substituted cyclohexenes and other cyclic compounds that are crucial in pharmaceuticals and agrochemicals.

Polymer Chemistry

2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength:

- Use in Polymerization : Acts as a cross-linking agent in the production of thermosetting plastics.

Nanomaterials

Recent studies have explored its role in the development of nanomaterials:

- Nanocomposites : The compound can be used to modify the surface properties of nanoparticles for improved dispersion and stability in various solvents.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions involving aryl chlorides. The reaction yielded high conversions with minimal by-products .

Case Study 2: Polymer Modification

Research indicated that incorporating this compound into epoxy resins significantly improved their thermal properties and mechanical strength compared to unmodified resins .

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | High yield and selectivity |

| Materials Science | Polymer modification | Enhanced thermal stability |

| Nanotechnology | Surface modification of nanoparticles | Improved dispersion |

Mécanisme D'action

The mechanism of action of 1-cyclohexeneboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In the Suzuki-Miyaura coupling reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the formation of a palladium-boron complex .

Comparaison Avec Des Composés Similaires

Cyclohexylboronic acid: Similar in structure but lacks the pinacol ester group.

Phenylboronic acid pinacol ester: Contains a phenyl group instead of a cyclohexene ring.

Vinylboronic acid pinacol ester: Contains a vinyl group instead of a cyclohexene ring.

Uniqueness: 1-Cyclohexeneboronic acid pinacol ester is unique due to its stability and ease of handling, making it a preferred reagent in various chemical transformations. Its ability to participate in the Suzuki-Miyaura coupling reaction with high efficiency sets it apart from other boronic esters .

Activité Biologique

2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 141091-37-4) is a boron-containing compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity based on existing literature and research findings.

- Molecular Formula : C₁₂H₂₁BO₂

- Molecular Weight : 208.11 g/mol

- IUPAC Name : this compound

- Purity : ≥97% .

The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane structure is known to interact with nucleophiles such as hydroxyl groups in sugars and amino acids in proteins. This interaction can lead to alterations in biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that boron-containing compounds can have anticancer effects through mechanisms such as:

- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibition of cell proliferation : It can impede the growth of various cancer cell lines.

For instance, a study demonstrated that derivatives of dioxaborolanes exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties. Its effectiveness against certain bacterial strains has been noted in lab settings. This could be due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound was tested for cytotoxicity. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests significant potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

| HeLa | 20 | 48 hours |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial effects against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings support its potential use as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Propriétés

IUPAC Name |

2-(cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h8H,5-7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZFUMVTUFOLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448820 | |

| Record name | 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141091-37-4 | |

| Record name | 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclohexen-1-yl-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.